![molecular formula C9H12Cl3N3 B3085858 [(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride CAS No. 1158349-65-5](/img/structure/B3085858.png)
[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride
Overview
Description
“[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride” is a chemical compound with the empirical formula C8H8ClN3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNCc1nc2cc (Cl)ccc2 [nH]1
. This indicates that the compound contains a benzimidazole core, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 181.62 . The average mass is 268.571 Da, and the monoisotopic mass is 267.009674 Da .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including [(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride, have shown promise as antimicrobial agents. Researchers have explored their effectiveness against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger .
Antiparasitic Properties
While specific studies on this compound are limited, benzimidazole derivatives have been investigated for their antiparasitic activity. Further research could explore its potential against various parasites .
Quinoxaline–Benzimidazole Rearrangements
Recent advances in synthetic chemistry have revealed quinoxaline–benzimidazole rearrangements. These reactions can lead to the synthesis of novel biheterocyclic motifs, which may have applications in drug discovery and materials science .
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .
Mode of Action
Some benzimidazole compounds have been reported to exert their effects through direct antimitotic activity and disintegration of the normal subcellular organization of nondividing cells .
Biochemical Pathways
Benzimidazole compounds are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Some benzimidazole compounds have been reported to exhibit potent in vitro antimicrobial activity .
properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.2ClH/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9;;/h2-4,11H,5H2,1H3,(H,12,13);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUCLGPEQYNTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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